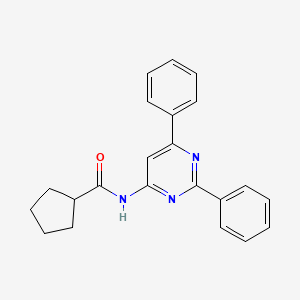![molecular formula C17H13NO4 B12896407 4-(Benzo[d][1,3]dioxol-5-ylmethylene)-3-phenyloxazolidin-5-one](/img/structure/B12896407.png)
4-(Benzo[d][1,3]dioxol-5-ylmethylene)-3-phenyloxazolidin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Benzo[d][1,3]dioxol-5-ylmethylene)-3-phenyloxazolidin-5-one is a complex organic compound that features a benzo[d][1,3]dioxole moiety linked to an oxazolidinone ring through a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzo[d][1,3]dioxol-5-ylmethylene)-3-phenyloxazolidin-5-one typically involves the condensation of benzo[d][1,3]dioxole-5-carbaldehyde with 3-phenyloxazolidin-5-one under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(Benzo[d][1,3]dioxol-5-ylmethylene)-3-phenyloxazolidin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methylene bridge.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzo[d][1,3]dioxole moiety.
Reduction: Reduced forms of the oxazolidinone ring.
Substitution: Substituted derivatives at the methylene bridge.
Aplicaciones Científicas De Investigación
4-(Benzo[d][1,3]dioxol-5-ylmethylene)-3-phenyloxazolidin-5-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 4-(Benzo[d][1,3]dioxol-5-ylmethylene)-3-phenyloxazolidin-5-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Benzo[d][1,3]dioxol-5-yl)-5-methylthiazol-2-amine
- (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide
- Diethyl (Benzo[d][1,3]Dioxol-5-yl)phosphonate
Uniqueness
4-(Benzo[d][1,3]dioxol-5-ylmethylene)-3-phenyloxazolidin-5-one is unique due to its combination of a benzo[d][1,3]dioxole moiety and an oxazolidinone ring This structural feature imparts specific chemical and biological properties that are distinct from other similar compounds
Propiedades
Fórmula molecular |
C17H13NO4 |
|---|---|
Peso molecular |
295.29 g/mol |
Nombre IUPAC |
(4E)-4-(1,3-benzodioxol-5-ylmethylidene)-3-phenyl-1,3-oxazolidin-5-one |
InChI |
InChI=1S/C17H13NO4/c19-17-14(18(10-20-17)13-4-2-1-3-5-13)8-12-6-7-15-16(9-12)22-11-21-15/h1-9H,10-11H2/b14-8+ |
Clave InChI |
JHZPYHWTMMYFRJ-RIYZIHGNSA-N |
SMILES isomérico |
C1N(/C(=C/C2=CC3=C(C=C2)OCO3)/C(=O)O1)C4=CC=CC=C4 |
SMILES canónico |
C1N(C(=CC2=CC3=C(C=C2)OCO3)C(=O)O1)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Difluoromethoxy)-5-ethoxybenzo[d]oxazole](/img/structure/B12896325.png)
![N-[(5-Propyl-1,3,4-thiadiazol-2-yl)carbamothioyl]glycine](/img/structure/B12896334.png)

![6,7-Diphenyl-1,2,3,4-tetrahydroimidazo[2,1-c][1,2,4]triazine](/img/structure/B12896343.png)
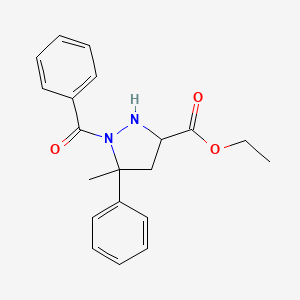
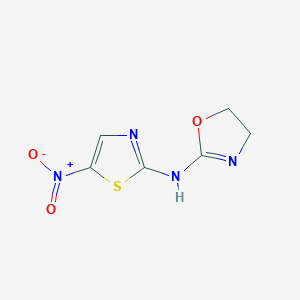
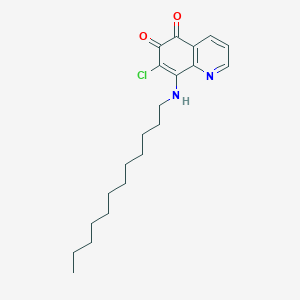
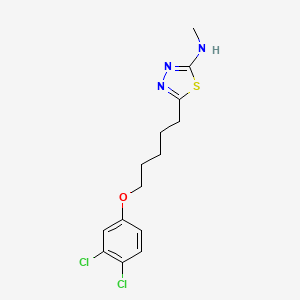
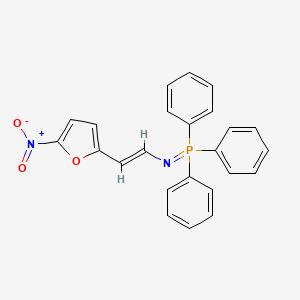
![Diethyl-[2-[(2-heptoxyphenyl)carbamoyloxy]-3-pyrrolidin-1-ylpropyl]azanium;2-hydroxy-2-oxoacetate](/img/structure/B12896387.png)

![4-Fluoro-N-{1-[(furan-2-ylmethyl)-thiocarbamoyl]-piperidin-4-yl}-benzamide](/img/structure/B12896404.png)
![Cyclopropa[3,4]pentaleno[1,2-B]pyrazine](/img/structure/B12896430.png)
